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molecular formula C11H13N B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No. B2662976
M. Wt: 159.23 g/mol
InChI Key: HYXPTPHIWQWOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131611

Procedure details

A mixture of 15.9 g of 1-phenyl-3-azabicyclo[3.1.0]hexane (Example 9), 20.1 g of γ-chloro-p-fluorobutyrophenone and 10 mg of potassium iodide in 100 ml of toluene is refluxed for 24 hours. Filtration gives 11.6 g of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, m.p. 166°-167° C. Evaporation of the filtrate gives a brown oil which is combined with 2N hydrochloric acid and chloroform. The crystals which form in the chloroform layer are collected by filtration and recrystallized from ethanol to give 3.10 g of 3-[3-(p-fluorobenzoyl)propyl]-1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride as pale tan crystals, m.p. 151°-153° C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]23[CH2:12][CH:11]2[CH2:10][NH:9][CH2:8]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:13]CCCC(C1C=CC(F)=CC=1)=O>C1(C)C=CC=CC=1.[I-].[K+]>[ClH:13].[C:1]1([C:7]23[CH2:12][CH:11]2[CH2:10][NH:9][CH2:8]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C12CNCC2C1
Name
Quantity
20.1 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C12CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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